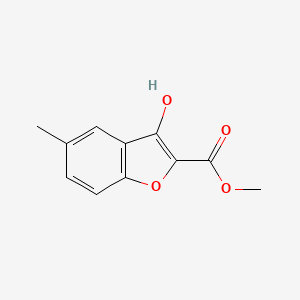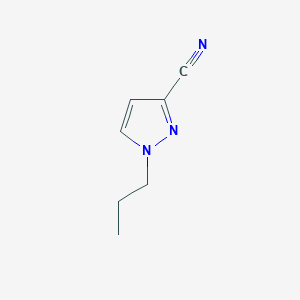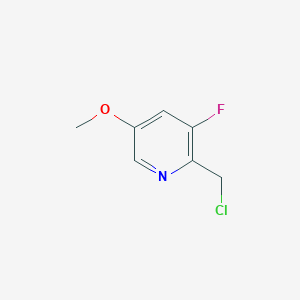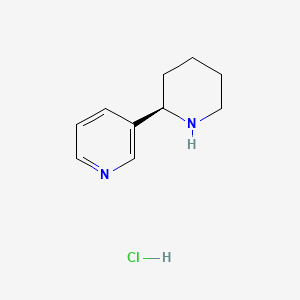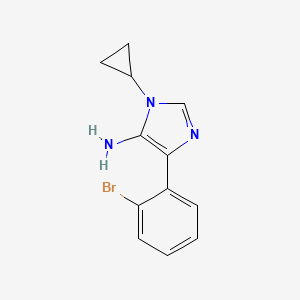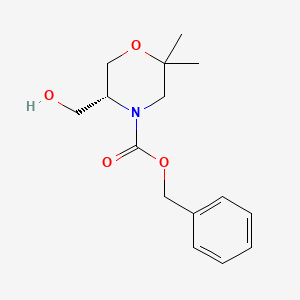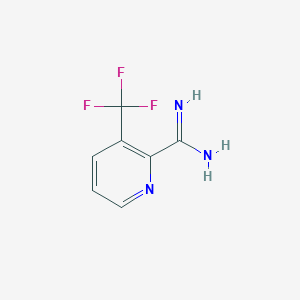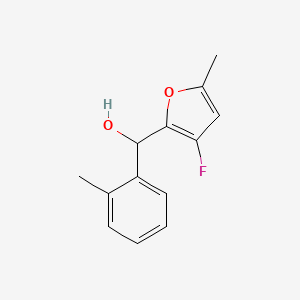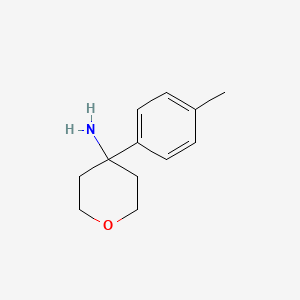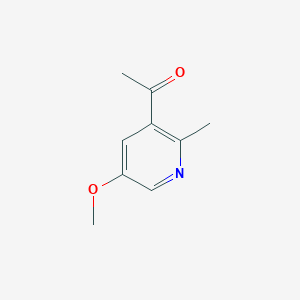
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C9H11NO2 It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 2-position, along with an ethanone group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-5-methoxypyridine.
Acylation Reaction: The key step involves the acylation of 2-methyl-5-methoxypyridine using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids like aluminum chloride are used in substitution reactions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Corresponding alcohols.
Substitution Products: Various substituted pyridines depending on the electrophile used.
Scientific Research Applications
1-(5-Methoxy-2-methylpyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxy and ethanone groups play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Methylpyridin-2-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
1-(6-Methoxy-2-methylpyridin-3-yl)ethanone: Another isomer with distinct properties due to the position of the methoxy group.
Uniqueness: 1-(5-Methoxy-2-methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the pyridine ring enhances its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(5-methoxy-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)11)4-8(12-3)5-10-6/h4-5H,1-3H3 |
InChI Key |
JMYAAQORKIAQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


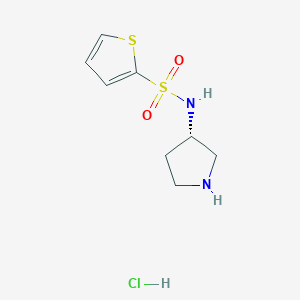
![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
